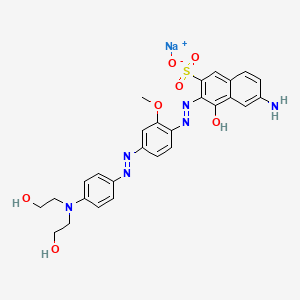
6-Amino-3-((4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-2-methoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-((4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-2-methoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-((4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-2-methoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt typically involves a multi-step process. The key steps include diazotization, coupling reactions, and sulfonation. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous flow techniques and advanced purification methods to ensure consistent quality.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its azo groups.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Conditions vary depending on the substituent, but typically involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include various azo derivatives and sulfonated compounds, each with distinct properties and applications.
科学的研究の応用
6-Amino-3-((4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-2-methoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt is widely used in scientific research due to its unique properties:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.
Industry: Utilized in textile and paper industries for dyeing fabrics and papers.
作用機序
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The mechanism involves the formation of stable complexes with metal ions and other substrates, leading to changes in color and other properties. The pathways involved include electron transfer and coordination chemistry.
類似化合物との比較
Similar Compounds
- 6-Amino-4-hydroxy-2-naphthalenesulfonic acid
- 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-2-methoxyphenol
Uniqueness
Compared to similar compounds, 6-Amino-3-((4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-2-methoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt stands out due to its enhanced stability and intense coloration. Its unique structure allows for a broader range of applications, particularly in industrial and research settings.
特性
CAS番号 |
127750-23-6 |
|---|---|
分子式 |
C27H27N6NaO7S |
分子量 |
602.6 g/mol |
IUPAC名 |
sodium;6-amino-3-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C27H28N6O7S.Na/c1-40-24-16-20(30-29-19-4-7-21(8-5-19)33(10-12-34)11-13-35)6-9-23(24)31-32-26-25(41(37,38)39)14-17-2-3-18(28)15-22(17)27(26)36;/h2-9,14-16,34-36H,10-13,28H2,1H3,(H,37,38,39);/q;+1/p-1 |
InChIキー |
FWQMSVMNZMXELS-UHFFFAOYSA-M |
正規SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CCO)CCO)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


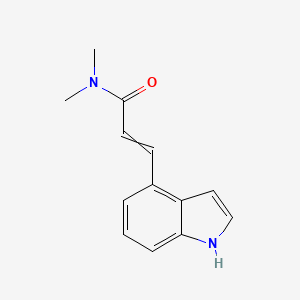
![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)
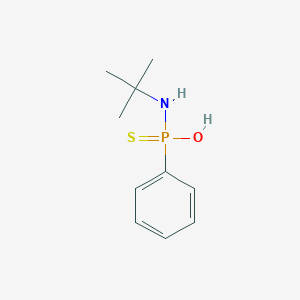
![Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-](/img/structure/B14294032.png)
![2-[(14-Bromotetradecyl)oxy]oxane](/img/structure/B14294040.png)
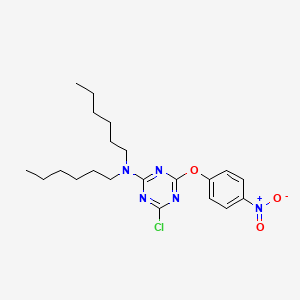
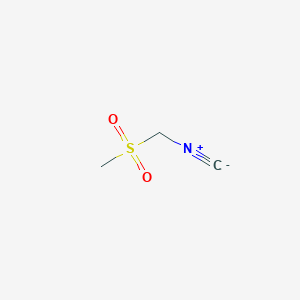


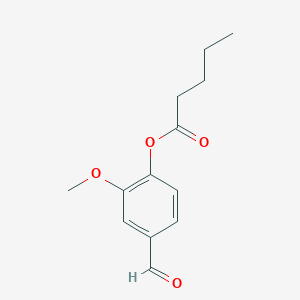
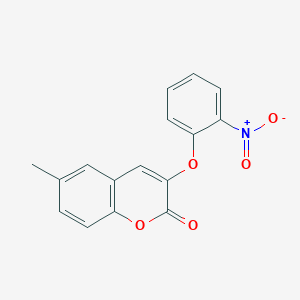
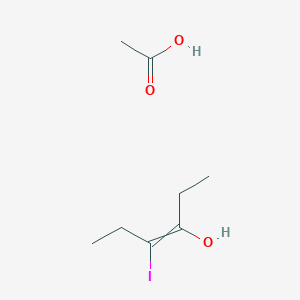
![5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14294082.png)
